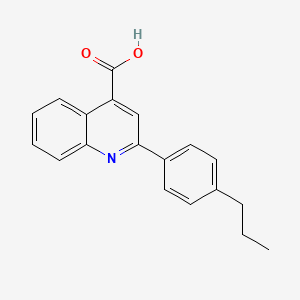

Acide 2-(4-propylphényl)quinoléine-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

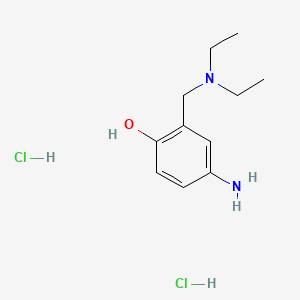

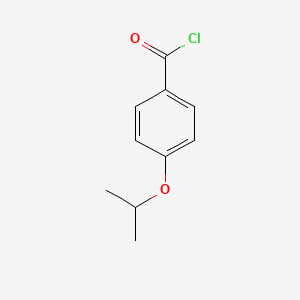

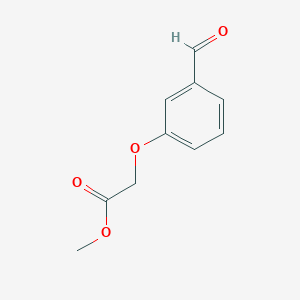

2-(4-Propylphenyl)quinoline-4-carboxylic acid, also known as PPQC or 2-(4-propylphenyl)quinoline-4-carboxylic acid, is a synthetic organic compound belonging to the quinoline family. It is a white, crystalline solid that is soluble in organic solvents such as chloroform and methanol. PPQC has been used in various scientific research applications, including biochemical and physiological studies.

Applications De Recherche Scientifique

Applications antibactériennes

Acide 2-(4-propylphényl)quinoléine-4-carboxylique : des dérivés ont été synthétisés et évalués pour leurs activités antibactériennes. Ces composés ont montré des résultats prometteurs contre les bactéries à Gram négatif et à Gram positif, y compris Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, et Bacillus subtilis . Certains dérivés ont également montré une bonne activité inhibitrice contre Staphylococcus aureus résistant à la méthicilline (SARM), ce qui est important compte tenu de l'augmentation des souches résistantes aux antibiotiques .

Recherche anticancéreuse

Des dérivés de ce composé ont été découverts comme de nouveaux inhibiteurs de l'histone désacétylase (HDAC) . Les HDAC sont étroitement liées à la régulation de l'expression des gènes et sont impliquées dans la progression du cancer. Des inhibiteurs comme ceux-ci sont étudiés pour leur potentiel dans le développement de médicaments anticancéreux, certains dérivés montrant une inhibition sélective de HDAC3, qui est une cible prometteuse pour le traitement du cancer .

Propriétés anti-inflammatoires

Les applications pharmacologiques des dérivés de l'acide phénylquinoléine-4-carboxylique s'étendent aux activités anti-inflammatoires. Ces composés sont explorés pour leur potentiel à traiter les affections inflammatoires, bien que des études spécifiques sur l'This compound ne soient pas détaillées dans la littérature disponible .

Potentiel antiviral

Les dérivés de l'acide phénylquinoléine-4-carboxylique sont mis en évidence pour leurs activités antivirales. La recherche est en cours pour évaluer l'efficacité de ces composés contre diverses infections virales, soulignant leur potentiel en tant que candidats médicaments prometteurs .

Agent uricosurique pour le traitement de la goutte

Historiquement, la cinchophène, un dérivé de l'acide 2-phénylquinoléine-4-carboxylique, était utilisée comme agent uricosurique dans le traitement de la goutte . Cela indique le potentiel de l'This compound dans des applications thérapeutiques similaires.

Inhibition de la phosphatase alcaline

Ce composé a été étudié comme un échafaudage pour le développement d'inhibiteurs de la phosphatase alcaline. De tels inhibiteurs sont importants pour l'étude du métabolisme osseux et de certaines maladies où la phosphatase alcaline est un biomarqueur important .

Mécanisme D'action

Target of Action

The primary targets of 2-(4-Propylphenyl)quinoline-4-carboxylic acid are alkaline phosphatases . Alkaline phosphatases are a group of enzymes found in various tissues throughout the body, including the liver, bone, and small intestine. They play a crucial role in numerous biological processes, such as bone mineralization and the dephosphorylation of proteins and nucleotides .

Mode of Action

2-(4-Propylphenyl)quinoline-4-carboxylic acid interacts with its targets by acting as a potent inhibitor of alkaline phosphatases . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphate esters and effectively inhibiting its activity .

Biochemical Pathways

By inhibiting alkaline phosphatases, 2-(4-Propylphenyl)quinoline-4-carboxylic acid affects several biochemical pathways. These include the regulation of phosphate and calcium homeostasis, which are crucial for bone mineralization . The compound’s inhibitory action can also impact the dephosphorylation of proteins and nucleotides, affecting various cellular processes .

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 2-(4-Propylphenyl)quinoline-4-carboxylic acid’s action primarily involve the inhibition of alkaline phosphatase activity. This can lead to alterations in phosphate and calcium homeostasis, affecting bone mineralization . Additionally, the inhibition of protein and nucleotide dephosphorylation can impact various cellular processes .

Safety and Hazards

While specific safety and hazard information for “2-(4-Propylphenyl)quinoline-4-carboxylic acid” was not found in the retrieved papers, it’s important to note that handling of potent active pharmaceutical ingredients should only be performed by personnel trained and familiar with handling such substances .

Orientations Futures

The future directions for “2-(4-Propylphenyl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly methods for their synthesis could also be a focus of future research .

Analyse Biochimique

Biochemical Properties

2-(4-Propylphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 2-(4-Propylphenyl)quinoline-4-carboxylic acid has shown binding affinity to certain proteins, influencing their structural conformation and function .

Cellular Effects

The effects of 2-(4-Propylphenyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These pathways are crucial for regulating gene expression, cell proliferation, and apoptosis. The compound’s impact on gene expression includes the upregulation or downregulation of specific genes involved in inflammatory responses and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(4-Propylphenyl)quinoline-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, 2-(4-Propylphenyl)quinoline-4-carboxylic acid can activate or inhibit transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Propylphenyl)quinoline-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to the formation of degradation products with different biological activities . Long-term exposure to 2-(4-Propylphenyl)quinoline-4-carboxylic acid in in vitro and in vivo studies has revealed sustained effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2-(4-Propylphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(4-Propylphenyl)quinoline-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s effects on metabolic flux include alterations in the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(4-Propylphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(4-Propylphenyl)quinoline-4-carboxylic acid is influenced by targeting signals and post-translational modifications . The compound has been found to localize in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is essential for its activity, as it allows the compound to interact with organelle-specific enzymes and proteins, modulating their function . Post-translational modifications, such as phosphorylation, can further regulate the compound’s activity and localization within the cell .

Propriétés

IUPAC Name |

2-(4-propylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(21)22)15-6-3-4-7-17(15)20-18/h3-4,6-12H,2,5H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIVTPBNVBBQEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

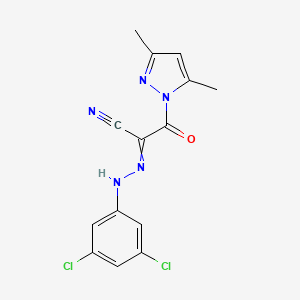

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)